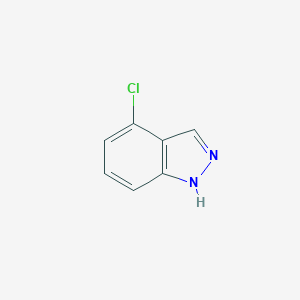

4-Chloro-1H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 1h Indazole and Its Derivatives

Established Synthetic Routes to 4-Chloro-1H-indazole

Several methods have been developed for the synthesis of this compound, with common starting materials including substituted anilines and other indazole derivatives.

Synthesis from 3-Chloro-2-methylaniline (B42847)

A frequently employed method for preparing this compound involves the diazotization and cyclization of 3-chloro-2-methylaniline. chemicalbook.comresearchgate.net This process typically begins with the acetylation of the aniline (B41778) using acetic anhydride. chemicalbook.com The resulting N-acetylated intermediate is then subjected to diazotization using a nitrite (B80452) source, such as isoamyl nitrite, followed by an intramolecular cyclization to form the indazole ring. chemicalbook.com Subsequent hydrolysis of the acetyl group, often with a base like lithium hydroxide (B78521) or sodium hydroxide, yields the final this compound product. chemicalbook.comresearchgate.net

One documented procedure involves cooling a mixture of 3-chloro-2-methylaniline and potassium acetate (B1210297) in chloroform (B151607), followed by the addition of acetic anhydride. The reaction is then heated, and isoamyl nitrite is added to facilitate the cyclization. The process concludes with the addition of lithium hydroxide to yield this compound. chemicalbook.com An improved and more economical variation of this method has been reported, utilizing inexpensive 3-chloro-2-methylaniline as the starting material and sodium hydroxide for the hydrolysis step, avoiding the use of more expensive reagents. researchgate.net

Reaction Conditions for Synthesis from 3-Chloro-2-methylaniline

| Step | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Acetylation & Cyclization | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform | 0°C to 60°C | Overnight | 100% (crude) |

| Hydrolysis | Lithium hydroxide | Water/THF | 0°C | 3 hours | - |

Multi-step Reactions from Indazole Derivatives

This compound can also be synthesized through multi-step reaction sequences starting from other indazole derivatives. ontosight.ai These methods often involve the introduction or modification of substituents on the indazole ring. For instance, a synthesis might begin with an indazole molecule that is subsequently halogenated to introduce the chlorine atom at the 4-position. While specific multi-step syntheses starting from unsubstituted indazole to yield this compound are less commonly detailed, the principles are based on standard heterocyclic chemistry transformations.

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of substituted indazoles due to the presence of two nitrogen atoms in the pyrazole (B372694) ring, which can lead to the formation of N1 and N2 isomers upon alkylation. connectjournals.com The synthesis of this compound itself from 3-chloro-2-methylaniline is inherently regioselective, yielding the 1H-tautomer. chemicalbook.com

When further modifying this compound, the reaction conditions can be controlled to favor the formation of a specific isomer. For example, the alkylation of this compound with a tetrahydropyranyl group under mild acidic conditions at 40°C results in the kinetically favored N2-product. connectjournals.com In contrast, conducting the reaction at a higher temperature for a longer duration yields the thermodynamically more stable N1-product. connectjournals.com

Recent research has also focused on the regioselective synthesis of more complex indazole derivatives, which can be precursors or analogues of this compound. For example, a method for the regioselective synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) has been developed. nih.govchemrxiv.org This process involves a regioselective bromination followed by heterocycle formation with hydrazine (B178648). nih.govchemrxiv.org

Derivatization Strategies of this compound

The this compound core is a versatile building block that can be further functionalized to create a diverse range of derivatives.

Nitration of this compound to 4-Chloro-5-nitro-1H-indazole

The nitration of this compound is a key derivatization reaction that introduces a nitro group onto the indazole ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The electron-donating nature of the indazole ring system directs the electrophilic nitration, and the presence of the chlorine atom at the 4-position influences the regioselectivity, leading to the formation of 4-chloro-5-nitro-1H-indazole. ontosight.ai The nitro group is a valuable functional group that can be further transformed, for example, by reduction to an amino group.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 4-position of the indazole ring is susceptible to nucleophilic substitution, providing a route to a wide array of 4-substituted indazole derivatives. The electron-withdrawing nature of the indazole ring system facilitates these reactions. Various nucleophiles, such as amines and thiols, can be used to displace the chlorine atom. smolecule.com These substitution reactions are fundamental in creating libraries of compounds for structure-activity relationship studies.

Condensation Reactions

Condensation reactions represent a foundational approach to the synthesis of the indazole ring system. A common strategy involves the reaction of an appropriately substituted o-toluidine (B26562) derivative with a nitrosating agent, followed by cyclization. For instance, this compound can be prepared from 3-chloro-2-methylaniline. The synthesis begins with the acetylation of the aniline, followed by treatment with isoamyl nitrite, which facilitates the cyclization to form the indazole ring. Subsequent hydrolysis removes the acetyl group to yield the final product. chemicalbook.comresearchgate.net

Another practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloxime derivatives with hydrazine. researchgate.net This method is particularly effective for producing indazoles substituted on the benzene (B151609) ring. The use of O-methyloxime derivatives helps to prevent a competing Wolff-Kishner reduction, which can be an issue when using the free aldehyde. researchgate.net Furthermore, the reaction of substituted aromatic aldehydes with hydrazine hydrate (B1144303), sometimes under ultrasound irradiation or using a green catalyst like lemon peel powder, provides an efficient route to 1H-indazoles. niif.huajrconline.org The choice of solvent can significantly impact the reaction yield, with DMSO often proving to be effective. niif.hu

The reaction of 2-halobenzonitriles with hydrazine derivatives also serves as a pathway to 3-aminoindazoles. For example, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, can be synthesized from 2,6-dichlorobenzonitrile through a sequence of regioselective bromination and subsequent cyclization with hydrazine. nih.gov The regioselectivity of this cyclization is a critical aspect of the synthesis. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 3-Chloro-2-methylaniline | 1. Acetic anhydride, Potassium acetate 2. Isoamyl nitrite 3. LiOH | This compound | Utilizes a readily available starting material. chemicalbook.comresearchgate.net |

| o-Fluorobenzaldehydes | Hydrazine | Substituted 1H-indazoles | Direct condensation. researchgate.net |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Substituted 1H-indazoles | Avoids Wolff-Kishner side products. researchgate.net |

| 2,6-Dichlorobenzonitrile | 1. Brominating agent 2. Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | Involves regioselective bromination and cyclization. nih.gov |

| Substituted Salicylaldehydes | Hydrazine hydrate | 1H-Indazoles | Can be performed under green conditions. niif.huajrconline.org |

Intramolecular Oxidative C-H Bond Amination for 1H-Indazoles

Intramolecular oxidative C-H bond amination has emerged as a powerful and atom-economical method for the synthesis of 1H-indazoles. This approach avoids the need for pre-functionalized starting materials, such as ortho-haloarylhydrazones, by directly forming the N-N bond through the activation of a C-H bond. nih.gov

One notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method allows for the construction of a variety of 3-substituted 1H-indazoles, including those with amide, ketone, ester, and trifluoromethyl groups, which can be challenging to synthesize using other C-H amination techniques. nih.govfigshare.comacs.orgnih.gov Preliminary mechanistic studies suggest that this reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govfigshare.comacs.orgnih.govresearchgate.net

Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed. researchgate.net This method is characterized by its mild reaction conditions and operational simplicity. Iron-catalyzed aerobic oxidative synthesis of substituted 1H-indazoles from arylhydrazones represents another advancement in this area, utilizing molecular oxygen as the oxidant and producing water as the only byproduct. dovepress.com

Cycloaddition Reactions for Fused Systems

Cycloaddition reactions provide an efficient means to construct fused heterocyclic systems containing the indazole moiety. The [3+2] cycloaddition of diazo compounds with arynes is a well-established method for synthesizing 3-substituted indazoles. organic-chemistry.org This reaction can be performed under mild conditions and offers a direct route to a wide range of indazole derivatives. organic-chemistry.org

The Davis-Beirut reaction, which involves an in situ generated nitroso imine or nitroso benzaldehyde (B42025) intermediate, can be leveraged for the synthesis of various fused indazole systems. nih.gov This N-N bond-forming heterocyclization can lead to products such as thiazolo-indazoles. nih.gov Furthermore, 1,3-dipolar cycloadditions of indazoles with various dipolarophiles can be used to construct more complex fused heterocycles. nih.gov For example, the reaction of indazoles with nitrile oxides can lead to the formation of fused ring systems. nih.gov

Diels-Alder reactions involving indole (B1671886) derivatives can also be used to construct fused carbazole (B46965) systems, which share structural similarities with fused indazoles. researchgate.net The reactivity of the indole C2-C3 double bond in cycloaddition reactions allows for the synthesis of various fused ring structures. researchgate.net

Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and controlling product regioselectivity. Key mechanistic aspects include the formation of N-substituted derivatives, the regioselectivity of cyclization reactions, and the pathways of modern C-H amination reactions.

Mechanism of N1-CH2OH Derivative Formation

The reaction of 1H-indazoles with formaldehyde (B43269) in an acidic aqueous medium leads to the formation of (1H-indazol-1-yl)methanol derivatives. A study of this reaction with 1H-indazole and its 4-, 5-, and 6-nitro derivatives revealed that the mechanism involves the protonation of formaldehyde, which then reacts with the neutral indazole molecule. acs.orgresearchgate.netnih.govresearchgate.net It is unlikely that the reaction proceeds through the protonated indazolium cation reacting with formaldehyde, as indazoles are much weaker bases than protonated formaldehyde. acs.org The reaction is reversible, and the position of the equilibrium is sensitive to the electronic nature of the substituents on the indazole ring. researchgate.net For instance, 4-nitro-1H-indazole reacts with formaldehyde, while 7-nitro-1H-indazole does not under the same conditions. acs.org

Regioselectivity in Cyclization Reactions with Hydrazine

The cyclization of ortho-substituted aryl compounds with hydrazine is a common method for indazole synthesis, and the regioselectivity of this reaction is a key consideration. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine, a high degree of regioselectivity is observed. nih.gov This selectivity is crucial for obtaining the desired isomer. The reaction conditions, including the choice of solvent and base, can influence the regiochemical outcome. nih.gov

Similarly, in the alkylation of indazoles, a mixture of N1- and N2-substituted products is often formed. The regioselectivity of alkylation can be influenced by the reaction conditions. For example, density functional theory (DFT) calculations suggest that in the alkylation of methyl 1H-indazole-7-carboxylate, a chelation mechanism involving a cesium cation can favor the formation of the N1-substituted product. beilstein-journals.org In the absence of such a chelating metal, non-covalent interactions may direct the formation of the N2-product. beilstein-journals.org

Single Electron Transfer (SET) Mechanisms in Amination

Modern C-H amination reactions for the synthesis of indazoles often proceed through a single electron transfer (SET) mechanism. In the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones, preliminary mechanistic studies strongly suggest an SET pathway. nih.govfigshare.comacs.orgnih.govresearchgate.net The Ag(I) oxidant is believed to initiate the reaction by abstracting an electron from the hydrazone, generating a radical cation intermediate which then undergoes cyclization. nih.govfigshare.comacs.orgnih.govresearchgate.netdovepress.com

Process Development and Scale-up Considerations for this compound and its Derivatives

The transition of synthetic routes for this compound and its derivatives from laboratory-scale discovery to industrial-scale production necessitates rigorous process development and optimization. Key objectives include ensuring safety, maximizing yield and purity, minimizing costs, and developing robust, scalable, and environmentally sustainable methods. This involves a multi-faceted approach, from fine-tuning reaction parameters to redesigning entire synthetic pathways for large-scale manufacturing.

Optimized Reaction Conditions for High Yield and Purity

Achieving high yield and purity is paramount in chemical manufacturing. This requires a deep understanding of the reaction mechanism and the influence of various parameters. Optimization is often an iterative process involving techniques like Design of Experiments (DoE) to efficiently explore the parameter space.

Key Optimization Strategies:

Catalyst and Ligand Selection: In metal-catalyzed reactions, such as the copper-catalyzed intramolecular Ullmann cyclization, the choice of catalyst and ligand is critical. For instance, in the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, a screening process identified that using CuI as the catalyst with N,N'-dimethylethylenediamine (DMEDA) as the ligand and K₃PO₄ as the base in dioxane at 120°C for 24 hours provided the optimal yield of 60%. nih.gov

Solvent Effects: The solvent can significantly impact reaction rates, selectivity, and ease of work-up. In the development of a route to a fluorinated indazole, 2-MeTHF was chosen as the solvent for the initial lithiation step to facilitate an easier work-up process on a larger scale. thieme-connect.com

Temperature and Time Control: Reaction kinetics are highly sensitive to temperature. For the synthesis of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, controlling the temperature during nitration is crucial to prevent over-oxidation. Similarly, in the formation of a hydrazone intermediate for a 5-bromo-4-fluoro-1-methyl-1H-indazole, careful control of temperature and reaction time was necessary to minimize the formation of undesired SNAr byproducts. thieme-connect.com

Base Selection and Stoichiometry: The choice and amount of base can influence reaction outcomes, particularly in cyclization reactions. The Ullmann reaction to form a 5-bromo-4-fluoro-1-methyl-1H-indazole required extensive screening of bases, with considerations for basicity, nucleophilicity, and stoichiometry being critical for optimizing yields. thieme-connect.com

Detailed Research Findings:

A study on the copper-catalyzed synthesis of 1-phenyl-1H-indazole (2a) from its corresponding hydrazone (1a) systematically optimized reaction conditions. The results highlight the sensitivity of the reaction to time and temperature.

| Entry | Catalyst (mol %) | Base (mol %) | Ligand (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | CuI (20) | K₃PO₄ (200) | DMEDA (22) | 120 | 5 | 32 | nih.gov |

| 2 | CuI (20) | K₃PO₄ (200) | DMEDA (22) | 120 | 12 | 40 | nih.gov |

| 3 | CuI (20) | K₃PO₄ (200) | DMEDA (22) | 120 | 24 | 60 | nih.gov |

| 4 | CuI (20) | K₃PO₄ (200) | DMEDA (22) | 100 | 24 | ~23 | nih.gov |

Another efficient method involves microwave-assisted synthesis, which can significantly reduce reaction times while maintaining good to excellent yields. ajrconline.org For example, synthesizing 1-H indazole derivatives from o-nitro benzaldehyde and hydrazine hydrate under ultrasonic irradiation (425 MW) for just 18 minutes in water demonstrates a green and efficient approach. jchr.org

Industrial Production Methods

Scaling up a synthesis from the lab to an industrial setting introduces new challenges, including heat transfer, mass transfer, safety, and equipment limitations. Industrial methods prioritize robustness, reliability, and automation.

Batch vs. Continuous Flow: While many fine chemicals are produced in batch reactors, continuous flow processing is gaining traction. Continuous reactors offer superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous materials at any given time, and can improve efficiency and scalability.

Purification Techniques: Industrial-scale purification often seeks to avoid laborious methods like column chromatography. sciencefeatured.com Techniques such as recrystallization and distillation are preferred. researchgate.net In one optimized process for this compound, the crude intermediate was purified simply by recrystallization from a THF/H₂O mixture. researchgate.net For a 5-bromo-4-fluoro-1-methyl-1H-indazole, steam distillation was employed as an unusual but effective purification method for a fine chemical, highlighting innovative approaches to achieve high purity on a large scale. thieme-connect.com

Process Analytical Technology (PAT): Modern industrial production incorporates PAT to monitor reaction progress in real-time. Techniques like TLC or GCMS are used to ensure the purity of intermediates before proceeding to the next step, preventing the carry-over of impurities and improving final product quality.

Cost-Effective and Scalable Synthetic Routes

Economic viability is a critical driver in process development. A cost-effective route typically involves inexpensive starting materials, a minimal number of synthetic steps, high atom economy, and avoidance of expensive reagents or complex purification methods.

Starting Material Selection: The cost of starting materials is a major component of the final product's cost. A significant improvement in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, was achieved by starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile. sciencefeatured.commdpi.com This replaced a previous route that used a more expensive starting material and produced hazardous by-products. sciencefeatured.com

A comparison of synthetic strategies for this compound reveals the importance of choosing an economical starting point. While several routes exist, a method starting from the commercially available and inexpensive 3-chloro-2-methylaniline was identified as particularly efficient and economical. researchgate.net In contrast, other methods were deemed less suitable for large-scale production due to the high cost of starting materials (e.g., fluoro compounds), the need for expensive catalysts (e.g., crown ethers), or tedious work-up procedures. researchgate.net

Advanced Spectroscopic and Structural Analyses of 4 Chloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Chloro-1H-indazole, offering precise information about the chemical environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the indazole ring. For this compound, the aromatic protons exhibit characteristic chemical shifts and coupling constants. In one study, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed signals at δ 8.18 (s, 1H, CH), 7.53 (t, 1H, Ar-H), 7.25 (t, 1H, Ar-H), and 7.21 (t, 1H, Ar-H), with the NH proton appearing as a broad singlet at δ 11.20. researchgate.net Another report provides similar values with aromatic protons resonating between δ 7.1–8.2 ppm. vulcanchem.com

The introduction of further substituents on the indazole ring significantly influences the chemical shifts of the remaining protons. For instance, in 4-chloro-1-methyl-1H-indazole, the aromatic protons appear as a multiplet between δ 7.24-7.29 ppm and a singlet for the H-3 proton at δ 8.04 ppm. rsc.org In another example, 5-bromo-4-chloro-3-methyl-1H-indazole, the H-7 proton is observed as a doublet at δ 7.45 ppm (J=8.0 Hz) in DMSO-d₆, and the NH proton as a singlet at δ 12.25 ppm. vulcanchem.com The analysis of these shifts and their coupling patterns allows for the unambiguous assignment of substituent positions.

Below is a table summarizing the ¹H NMR data for this compound and a selection of its derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| This compound | CDCl₃ | NH | 11.20 | s | - | researchgate.net |

| CH (H-3) | 8.18 | s | - | researchgate.net | ||

| Ar-H | 7.53 | t | - | researchgate.net | ||

| Ar-H | 7.25 | t | - | researchgate.net | ||

| Ar-H | 7.21 | t | - | researchgate.net | ||

| 4-Chloro-1-methyl-1H-indazole | CDCl₃ | H-3 | 8.04 | s | - | rsc.org |

| Ar-H | 7.24-7.29 | m | - | rsc.org | ||

| Ar-H | 7.07-7.12 | m | - | rsc.org | ||

| CH₃ | 4.05 | s | - | rsc.org | ||

| 4-Bromo-6-chloro-1H-indazole | CDCl₃ | H-3 | 8.15 | s | - | |

| H-5 | 7.62 | d | 8.4 | |||

| H-7 | 7.48 | d | 8.4 | |||

| 7-Bromo-4-chloro-1H-indazol-3-amine | DMSO-d₆ | NH | 12.23 | s | - | mdpi.com |

| H-5 | 7.41 | d | 7.9 | mdpi.com | ||

| H-6 | 6.85 | d | 7.9 | mdpi.com | ||

| NH₂ | 5.33 | s | - | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its electronic environment, including the effects of neighboring substituents. NMR spectroscopy is a key method for assigning the structures of 1- and 2-substituted indazoles, with ¹³C NMR being particularly effective for this purpose. mdpi.com

For N-acetyl-4-chloro-1H-indazole, the carbon attached to the chlorine (C-4) resonates at δ 126.41 ppm, while the C-3 carbon appears at δ 137.75 ppm. researchgate.net The introduction of different substituents leads to predictable shifts in the ¹³C spectrum. For example, in 7-bromo-4-chloro-1H-indazol-3-amine, the carbon signals are assigned as follows: δ 149.1 (C-3a), 141.1 (C-7a), 129.5 (C-6), 125.2 (C-4), 119.1 (C-5), 111.9 (C-7), and 101.0 (C-3). mdpi.com The presence of a chlorine atom generally causes a downfield shift for the carbon to which it is attached. vulcanchem.com

A summary of ¹³C NMR data for this compound derivatives is presented in the table below.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| N-acetyl-4-chloro-1H-indazole | CDCl₃ | C=O | 171.07 | researchgate.net |

| C-N | 139.95 | researchgate.net | ||

| C-3 | 137.75 | researchgate.net | ||

| C-6 | 130.20 | researchgate.net | ||

| C-4 | 126.41 | researchgate.net | ||

| C-3a | 125.41 | researchgate.net | ||

| C-5 | 124.16 | researchgate.net | ||

| C-7 | 114.00 | researchgate.net | ||

| CH₃ | 23.02 | researchgate.net | ||

| 7-Bromo-4-chloro-1H-indazol-3-amine | DMSO-d₆ | C-3a | 149.1 | mdpi.com |

| C-7a | 141.1 | mdpi.com | ||

| C-6 | 129.5 | mdpi.com | ||

| C-4 | 125.2 | mdpi.com | ||

| C-5 | 119.1 | mdpi.com | ||

| C-7 | 111.9 | mdpi.com | ||

| C-3 | 101.0 | mdpi.com | ||

| 7-Bromo-4-chloro-1H-indazole (isomer) | DMSO-d₆ | C-3a | 148.5 | mdpi.com |

| C-7a | 141.8 | mdpi.com | ||

| C-6 | 131.1 | mdpi.com | ||

| C-4 | 125.7 | mdpi.com | ||

| C-5 | 112.3 | mdpi.com | ||

| C-7 | 110.9 | mdpi.com | ||

| C-3 | 110.3 | mdpi.com |

Beyond proton and carbon, NMR studies of other nuclei such as ¹⁵N can provide deeper insights into the electronic structure of the indazole core. acs.org The chemical shifts of the nitrogen atoms are particularly sensitive to tautomerism and substitution at the N-1 or N-2 positions. mdpi.com Multinuclear NMR has been employed to characterize substituted indazoles, including their reactions with other molecules. nih.govfigshare.com For instance, the reaction of NH-indazoles with formaldehyde (B43269) has been studied using multinuclear NMR to determine the formation of N₁-CH₂OH derivatives. acs.orgnih.gov This technique, often supported by computational calculations, provides a robust basis for experimental observations. acs.orgnih.gov

¹³C NMR Characterization of this compound and Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum of this compound would show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

In a study of this compound, the ESI-MS showed a peak at m/z 153.1 [M+1]⁺. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, derivatives of this compound are expected to show fragmentation patterns involving the loss of the chlorine atom and other substituents. vulcanchem.com For N-acetyl-4-chloro-1H-indazole, the mass spectrum (EI) shows a molecular ion peak at m/z 196 (M⁺). researchgate.net In the case of 7-bromo-4-chloro-1H-indazol-3-amine, HRMS calculated for C₇H₅BrClN₃·H⁺ was 247.9413 amu, with the found value being 247.9412 amu. mdpi.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not found in the provided search results, studies on related indazole derivatives highlight the utility of this technique. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole revealed an essentially planar indazole system. nih.gov In another study, the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione showed the indazole ring system to be nearly planar. iucr.org X-ray analysis of indazole derivatives has also been used to confirm the position of substituents and to study intermolecular interactions such as hydrogen bonding and π-stacking, which are crucial for understanding the properties of these compounds in the solid state. nih.gov The development of energetic materials has also utilized X-ray crystallography to study the crystal packing of indazole derivatives. rsc.org

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

For indazole derivatives, characteristic IR absorptions include N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹. In a study on 1H-indazole-3-carbaldehyde, FT-IR and FT-Raman spectroscopy, in conjunction with DFT calculations, were used to analyze intermolecular interactions. researchgate.net Another study utilized Raman spectroscopy to detect the 1H-indazole-3-carboxamide core in synthetic cannabinoids. nih.govresearchgate.net The IR spectra of substituted indazoles also show characteristic bands for other functional groups, such as the C=O stretch in ester derivatives and the nitro group stretches. These techniques are valuable for confirming the presence of specific functional groups and for studying hydrogen bonding interactions. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Chloro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the molecular structure and reactivity of 4-Chloro-1H-indazole. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. epa.gov A theoretical study investigating the properties of six indazole derivatives, including this compound, utilized DFT calculations. epa.govamericanelements.com The calculations were performed using the B3LYP functional combined with the 6-31G++(d,p) basis set. epa.gov Such studies are crucial for predicting the chemical reactivity of molecules. epa.gov Other research on related chlorinated indazole derivatives has also employed DFT to optimize molecular structures and analyze properties. fishersci.co.ukfishersci.at

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Studies on indazole and its derivatives have utilized ab initio calculations, often at the Hartree-Fock (HF) level with various basis sets, to investigate molecular structures and properties. fishersci.sefishersci.ca For instance, ab initio molecular orbital calculations with the 6-31G** basis set have been used to elucidate reaction mechanisms involving the indazole nucleus. guidetopharmacology.org While early ab initio studies on indazole used minimal basis sets, more accurate structures can be computed with higher levels of theory, such as MP2(fc)/6-311G**. fishersci.se

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. fishersci.fi

For this compound, the HOMO and LUMO energies, along with the energy gap, have been calculated using the B3LYP/6-31G++(d,p) method in both the gas phase and aqueous phase. epa.govmims.com These calculations are essential for understanding the charge transfer that can occur within the molecule. nih.gov

| Parameter | Gas Phase (eV) | Aqueous Phase (eV) |

| EHOMO | -9.042 | -9.053 |

| ELUMO | -1.167 | -1.218 |

| ΔE (Energy Gap) | 7.875 | 7.835 |

| Table 1: Calculated HOMO, LUMO, and energy gap values for this compound using the B3LYP/6-31G++(d,p) method. Data sourced from a theoretical evaluation of indazole derivatives. epa.gov |

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity of a molecule. mims.comfishersci.se These descriptors include chemical hardness (η), softness (σ), electronegativity (χ), electrophilicity (ω), and nucleophilicity (ε). epa.govcenmed.com

Chemical hardness is a measure of resistance to deformation of the electron cloud, with harder molecules having a larger HOMO-LUMO gap. fishersci.se Softness is the reciprocal of hardness. epa.gov Electronegativity describes the ability of a molecule to attract electrons, while the electrophilicity index measures the energy lowering of a system when it accepts a full electronic charge from the environment. epa.govfishersci.fi These parameters for this compound have been calculated using DFT. epa.gov

| Parameter | Gas Phase Value | Aqueous Phase Value |

| Electronegativity (χ) | 5.105 | 5.136 |

| Chemical Hardness (η) | 3.937 | 3.917 |

| Chemical Softness (σ) | 0.254 | 0.255 |

| Electrophilicity (ω) | 3.310 | 3.359 |

| Nucleophilicity (ε) | 0.254 | 0.255 |

| Table 2: Global reactivity parameters for this compound calculated using the B3LYP/6-31G++(d,p) method. All values are in eV, except for Softness and Nucleophilicity (eV⁻¹). Data sourced from a theoretical evaluation of indazole derivatives. epa.gov |

HOMO-LUMO Energy Gap Analysis

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fishersci.co.uk While specific molecular docking studies focusing solely on this compound are not extensively documented in the provided sources, numerous studies have been conducted on its derivatives. These investigations highlight the utility of the indazole scaffold in drug design. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked against Leishmania infantum trypanothione (B104310) reductase. fishersci.co.uk Similarly, other substituted indazoles, including chloro-substituted derivatives, have been evaluated via docking against targets like the breast cancer aromatase enzyme and DNA gyrase, showing promising binding interactions. americanelements.comfishersci.ca These studies on related compounds underscore the potential of the this compound framework for developing targeted therapeutic agents.

Molecular Dynamics Simulations for Ligand Stability

Molecular Dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as a this compound derivative, interacts with a biological target over time. These simulations are crucial for assessing the stability of a ligand within the binding pocket of a protein. tandfonline.com By simulating the movements and interactions of the ligand-protein complex, typically over nanoseconds, researchers can gain insights into the durability of the binding. tandfonline.comfrontiersin.org

For instance, in studies of potential drug candidates, MD simulations are used to confirm the stability of docked poses. tandfonline.cominnovareacademics.in A stable complex in an MD simulation, characterized by minimal deviation and fluctuation, provides greater confidence in the predicted binding mode and the potential efficacy of the ligand. tandfonline.comatlantis-press.cominnovareacademics.in The analysis of hydrogen bonds and other intermolecular interactions throughout the simulation further elucidates the key factors contributing to binding stability. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. longdom.org By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. longdom.orgresearchgate.net

Both 2D and 3D-QSAR models have been developed for various indazole derivatives to understand the structural requirements for their biological activities, such as anticancer or anti-inflammatory effects. longdom.orgresearchgate.net In a 2D-QSAR study, descriptors derived from the two-dimensional structure of the molecules are correlated with their activity. longdom.org A study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. longdom.orgresearchgate.net

3D-QSAR models take the three-dimensional conformation of the molecules into account, providing insights into the steric and electrostatic fields that influence activity. longdom.orgresearchgate.net For the same set of TTK inhibitors, a 3D-QSAR model yielded a high internal cross-validation regression coefficient (q²) of 0.9132, further validating the predictive capability of the model. longdom.orgresearchgate.net Such studies are invaluable for identifying key structural features that can be modified to enhance the desired biological effect. longdom.orgmdpi.com

Computational Studies on Reaction Mechanisms

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions involving indazole derivatives. beilstein-journals.orgacs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways. beilstein-journals.org

For example, DFT calculations have been used to explore the regioselective alkylation of indazoles. beilstein-journals.org These studies can help explain why certain reaction conditions favor the formation of N1-substituted products while others lead to N2-substitution. beilstein-journals.org The calculations can model the effects of different reagents and solvents on the reaction outcome. beilstein-journals.org

In another study, the mechanism of the addition of indazole and its nitro derivatives to formaldehyde (B43269) was investigated using theoretical calculations. acs.orgcsic.es These calculations helped to rationalize the experimental observation that the reaction primarily yields N1-substituted products. acs.org The theoretical models considered the protonation states of the reactants and the role of solvent molecules in the reaction mechanism. acs.orgcsic.es Such computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Medicinal Chemistry and Biological Activity of 4 Chloro 1h Indazole Derivatives

Anti-inflammatory Properties

Derivatives of 4-chloro-1H-indazole have demonstrated notable anti-inflammatory effects, positioning them as subjects of interest in the development of new anti-inflammatory drugs. banglajol.infonih.gov

Inhibition of Pro-inflammatory Cytokines

Research has shown that certain indazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. Studies on various indazole derivatives have demonstrated their ability to significantly reduce the levels of key inflammatory mediators. For instance, some indazole compounds have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are pivotal cytokines in the inflammatory cascade. nih.gov The inhibition of these pro-inflammatory cytokines suggests a potential therapeutic application for conditions such as rheumatoid arthritis.

Mechanism of Action

The anti-inflammatory mechanism of indazole derivatives is often linked to their ability to modulate enzymatic pathways involved in the inflammatory response. nih.gov A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. innovareacademics.in While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. innovareacademics.in

Some indazole derivatives have been investigated as inhibitors of the cyclooxygenase pathway. biotech-asia.org Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate the potential of 1H-indazole analogs as selective COX-2 inhibitors. innovareacademics.inresearchgate.net The inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. innovareacademics.in The anti-inflammatory effect of some indazoles may be attributed to their inhibition of cyclooxygenase-2, cytokines, and free radicals. nih.gov

Antimicrobial Activity

In addition to their anti-inflammatory effects, derivatives of this compound have been explored for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Several studies have documented the antibacterial properties of indazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, certain derivatives have shown notable activity against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. researchgate.net For example, a study evaluating various indazole derivatives reported significant antimicrobial efficacy, with one compound demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Some synthesized 4-bromo-1H-indazole derivatives have displayed moderate inhibitory action on the cell division of S. aureus and E. coli. nih.gov Furthermore, novel synthesized indazole derivatives have exhibited excellent antibacterial activity against S. aureus and E. coli. jmchemsci.com

Disruption of Bacterial Cell Wall Synthesis and Metabolic Pathways

The antimicrobial mechanism of action for some indazole derivatives is believed to involve the disruption of essential bacterial processes. One proposed mechanism is the interference with bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for maintaining cell integrity and viability, making it an excellent target for antibacterial agents.

Another potential mechanism is the inhibition of key bacterial enzymes that are vital for metabolic pathways. banglajol.info For instance, some 4-bromo-1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a prokaryotic homolog of tubulin and plays a central role in bacterial cell division by forming the Z-ring at the site of septation. Inhibition of FtsZ leads to a failure in cell division, ultimately resulting in bacterial death.

Antifungal Potential

The antimicrobial spectrum of indazole derivatives extends to antifungal activity. Studies have shown that certain derivatives possess the potential to inhibit the growth of various fungal species. For instance, some compounds have demonstrated activity against Candida albicans and Rhizopus oryzae. longdom.orglongdom.org The development of new indazole derivatives with antifungal properties is an active area of research, with microwave-assisted synthesis being explored as an efficient method to produce these compounds. jchr.org

Anticancer Potential

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms of action. These compounds have been shown to interfere with cancer cell proliferation and target specific enzymes that are crucial for tumor growth and survival.

Inhibition of Cancer Cell Proliferation

A number of this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

One study reported the synthesis of a series of N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea derivatives. Compound 97 from this series demonstrated potent inhibitory activity against 12 human cancer cell lines, with IC₅₀ values ranging from 1.12 to 6.84 μM. nih.gov It was particularly effective against SK-MEL-3, NB-4, and SK-MEL-31 cancer cell lines, with IC₅₀ values of 1.12 ± 0.06 μM, 1.34 ± 0.20 μM, and 1.77 ± 0.06 μM, respectively. nih.gov

Another study focused on novel 1H-indazole-3-amine derivatives. nih.gov Compound 6o from this series showed promising inhibitory effects against the K562 human chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. nih.gov Notably, this compound exhibited selectivity, being less toxic to normal human embryonic kidney cells (HEK-293) with an IC₅₀ of 33.2 µM. nih.gov

Furthermore, a series of novel indazole derivatives were synthesized and tested against four human cancer cell lines: A549 (Lung), MCF7 (Breast), A375 (Melanoma), and HT-29 (Colon). researchgate.net Several of these compounds, including 13a, 13b, 13e, 13g, 13h, and 13j , were found to be more potent than the positive control, combretastatin-A4, with IC₅₀ values ranging from 0.010 ± 0.0042 to 12.8 ± 3.77 μM. researchgate.net

Table 1: Inhibition of Cancer Cell Proliferation by this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 97 | SK-MEL-3 | 1.12 ± 0.06 |

| NB-4 | 1.34 ± 0.20 | |

| SK-MEL-31 | 1.77 ± 0.06 | |

| Compound 6o | K562 | 5.15 |

| Compound 13a | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

| Compound 13b | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

| Compound 13e | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

| Compound 13g | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

| Compound 13h | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

| Compound 13j | Multiple | 0.010 ± 0.0042 - 12.8 ± 3.77 |

Polo-like Kinase (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication during mitosis, and its overexpression is linked to various cancers. nih.gov Indazole derivatives have emerged as potent inhibitors of PLK4.

CFI-400945, an indazole-based compound, is a highly potent and selective oral inhibitor of PLK4, with a Kᵢ of 0.26 nM and an IC₅₀ of 2.8 nM. researchgate.net It has shown significant anti-proliferative activity in breast, ovarian, and colorectal cancer cell lines. researchgate.net Another related compound, CFI-400437, also demonstrated potent PLK4 inhibition with an IC₅₀ of 0.6 nM. nih.gov

A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated for their PLK4 inhibitory activity. nih.gov Through structural optimization, compound K17 was developed, exhibiting excellent PLK4 inhibition with an IC₅₀ of 0.3 nM. nih.gov Further modifications led to compound K22 , which showed even more significant PLK4 inhibitory action with an IC₅₀ of 0.1 nM and demonstrated anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 μM. nih.gov

Table 2: PLK4 Inhibition by this compound Derivatives

| Compound | PLK4 IC₅₀ (nM) |

|---|---|

| CFI-400945 | 2.8 |

| CFI-400437 | 0.6 |

| K17 | 0.3 |

| K22 | 0.1 |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. researchgate.net Several this compound derivatives have been developed as potent FGFR inhibitors.

One study reported a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives. nih.gov Compound 28a showed an IC₅₀ of 69.1 nM against FGFR1. nih.gov Further optimization led to the 4-methylpiperazine analogue 31 , which exhibited remarkable activity with an IC₅₀ of 30.2 nM. researchgate.netnih.gov

Another series of 1H-indazol-3-amine derivatives were designed as FGFR inhibitors. researchgate.net Compound 7n , with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was a potent FGFR1 inhibitor with an IC₅₀ of 15.0 nM. researchgate.net Structural optimization of this series resulted in compound 7r , which was the most potent FGFR1 inhibitor with an enzyme inhibitory IC₅₀ of 2.9 nM and cellular activity IC₅₀ of 40.5 nM. researchgate.net

Additionally, fragment-led de novo design led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range. nih.gov Compound 106 was identified as the most active inhibitor in this series, with IC₅₀ values of 2.0 ± 0.4 μM, 0.8 ± 0.3 μM, and 4.5 ± 1.6 μM against FGFR1, FGFR2, and FGFR3, respectively. nih.govmdpi.com

Table 3: FGFR Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ |

|---|---|---|

| 31 | FGFR1 | 30.2 nM |

| 7n | FGFR1 | 15.0 nM |

| 7r | FGFR1 | 2.9 nM |

| 106 | FGFR1 | 2.0 ± 0.4 μM |

| FGFR2 | 0.8 ± 0.3 μM | |

| FGFR3 | 4.5 ± 1.6 μM |

Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers. Indazole-based compounds have been investigated as EGFR inhibitors.

A series of 1H-indazole derivatives were developed through structure-guided drug design. nih.gov Compound 109 from this series displayed strong potencies against both EGFR wild-type and the T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.govresearchgate.net This compound also showed potent antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. nih.gov

Another study reported indazole-based covalent inhibitors of EGFR. nih.gov Compound 35a , which contains an acrylamide (B121943) moiety, was found to be selective for the EGFR wild type with an IC₅₀ of 3352 nM and also inhibited the L858R/T790M mutant with an IC₅₀ of 462 nM. nih.gov

Table 4: EGFR Kinase Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 109 | EGFR wild-type | 8.3 |

| EGFR T790M | 5.3 | |

| 35a | EGFR wild-type | 3352 |

| EGFR L858R/T790M | 462 |

Extracellular Signal-Regulated Kinase (ERK1/2) Activity

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. biorxiv.orgacs.org The development of ERK1/2 inhibitors is a promising strategy for cancer therapy.

A series of 1H-indazole amide derivatives were synthesized and evaluated for their ERK1/2 inhibitory activity. mdpi.com The most advanced compounds, 116, 117, and 118 , demonstrated very good enzymatic and cellular activity toward ERK1/2 and the HT29 cell line, with IC₅₀ values ranging from 9.3 ± 3.2 to 25.8 ± 2.3 nM for enzymatic activity and 0.9 ± 0.1 to 6.1 ± 1.1 μM for cellular activity. mdpi.com

Another study developed a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives as ERK inhibitors. mdpi.com Compound 119 from this series displayed excellent potency, with IC₅₀ values of 20 nM and 7 nM for ERK1 and ERK2, respectively. mdpi.com

Table 5: ERK1/2 Inhibition by this compound Derivatives

| Compound | Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (μM) |

|---|---|---|---|

| 116 | ERK1/2 | 9.3 ± 3.2 - 25.8 ± 2.3 | 0.9 ± 0.1 - 6.1 ± 1.1 |

| 117 | ERK1/2 | 9.3 ± 3.2 - 25.8 ± 2.3 | 0.9 ± 0.1 - 6.1 ± 1.1 |

| 118 | ERK1/2 | 9.3 ± 3.2 - 25.8 ± 2.3 | 0.9 ± 0.1 - 6.1 ± 1.1 |

| 119 | ERK1 | 20 | - |

| ERK2 | 7 | - |

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. nih.gov

A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized as TTK inhibitors. nih.govnih.gov Compounds 94, 95 (CFI-401870), and 96 were identified as single-digit nanomolar TTK inhibitors. nih.gov Specifically, compounds incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system were potent, with TTK IC₅₀ values of less than 10 nM and HCT116 GI₅₀ values of less than 0.1 μM. nih.gov Compound 75 (CFI-401870) was selected for preclinical evaluation due to its potent TTK inhibition and demonstrated in vivo tumor growth inhibition upon oral dosing. nih.gov

Computational studies, including 2D and 3D-QSAR analysis, have been used to guide the design of potent TTK inhibitors based on the indazole scaffold. longdom.orglongdom.org These studies have highlighted key structural features that influence the biological activity of these compounds. longdom.orglongdom.org

Table 6: TTK Inhibition by this compound Derivatives

| Compound | TTK IC₅₀ (nM) | HCT116 GI₅₀ (μM) |

|---|---|---|

| 94 | <10 | <0.1 |

| 95 (CFI-401870) | <10 | <0.1 |

| 96 | <10 | <0.1 |

| 75 (CFI-401870) | <10 | <0.1 |

Bromodomain-containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene expression, including oncogenes like c-Myc, which are vital for cancer cell proliferation. nih.govacs.org Consequently, the development of small-molecule inhibitors targeting BRD4 has become a significant area of cancer research. nih.govacs.org

Derivatives of 1H-indazole-4,7-dione have been synthesized and identified as a novel and promising scaffold for BRD4 inhibition. nih.gov In one study, researchers developed a series of these derivatives to block the binding of the bromodomain to acetylated histone peptides. nih.gov A standout compound from this series, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione , demonstrated highly potent activity with a half-maximal inhibitory concentration (IC50) of 60 nM. nih.gov Further validation in an in vivo xenograft model showed that this 1H-indazol-4,7-dione compound significantly reduced tumor size, underscoring the potential of this scaffold in developing potent bromodomain inhibitors. nih.gov

| Compound | Target | IC50 | Reference |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 nM | nih.gov |

Inhibition of Enzymes in Cancer Metabolism

Indazole derivatives, including those with a 4-chloro substitution, have been investigated for their ability to inhibit various enzymes crucial for cancer metabolism and signaling.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is a critical signaling cascade that promotes cell proliferation and survival in many cancers. Certain halogenated indazole derivatives have been shown to interfere with this pathway. For instance, 4-Bromo-6-chloro-1H-indazole has demonstrated anticancer properties by inhibiting cell proliferation through the PI3K pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in immune regulation and can be exploited by tumors to evade the immune system. Some 4-chloro-5-nitro-1H-indazole derivatives have shown notable inhibitory activity against IDO1. One such derivative achieved an IC50 of 5.3 μM, suggesting its potential as an immunotherapeutic agent.

Kinase Inhibition: Indazole derivatives are known to inhibit a variety of kinases involved in cancer progression. mdpi.com

Polo-like kinase 4 (PLK4): Derivatives of 4-chloro-5-nitro-1H-indazole have been shown to inhibit PLK4, a kinase essential for cell division, with some compounds demonstrating nanomolar inhibition.

Fibroblast Growth Factor Receptors (FGFRs): A series of novel 4-chloro-5-nitro-1H-indazole derivatives have been synthesized to target FGFRs. One compound exhibited potent FGFR1 inhibition with an IC50 value of 30.2 nM. Another study on 1H-indazol-3-amine derivatives showed that the inclusion of a fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity against FGFR1 and FGFR2. nih.gov

Checkpoint Kinases (CHK1 and CHK2): These kinases are involved in the DNA damage response. Inhibition of CHK1 and CHK2 by indazole derivatives can increase the sensitivity of cancer cells to chemotherapy.

| Derivative Class | Target Enzyme(s) | Key Findings |

| 4-Bromo-6-chloro-1H-indazole | PI3K | Inhibits cancer cell proliferation. |

| 4-chloro-5-nitro-1H-indazole | IDO1, PLK4, FGFRs | Shows potential as immunotherapeutic and direct anticancer agents. |

| 1H-indazol-3-amine | FGFR1, FGFR2 | Substitution with fluorine enhances inhibitory activity. nih.gov |

Antiviral Activity (e.g., HIV Protease Inhibition)

The indazole scaffold is a key component in the development of antiviral agents. researchgate.net Specifically, derivatives of this compound have been explored for their potential to combat viruses like HIV.

HIV Protease Inhibition: HIV protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. researchgate.netgoogle.com While specific studies focusing solely on this compound derivatives as HIV protease inhibitors are not extensively detailed in the provided context, the broader class of indazole derivatives has shown activity in this area. researchgate.net For example, 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, highlighting the importance of the substituted indazole core in creating effective antiviral drugs. smolecule.comchemrxiv.org

SARS-CoV-2 Inhibition: The antiviral potential of indazole derivatives extends to other viruses. N-Arylindazole-3-carboxamide derivatives, developed from a compound that was active against MERS-CoV, have demonstrated potent inhibitory effects against SARS-CoV-2. nih.gov Notably, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide showed a strong inhibitory effect with an EC50 of 0.69 µM and favorable in vitro pharmacokinetic profiles, presenting a new template for developing anti-coronavirus agents. nih.gov

| Compound/Intermediate | Virus | Target | Activity/Role | Reference |

| 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine | HIV-1 | Capsid | Intermediate for Lenacapavir synthesis. smolecule.comchemrxiv.org | smolecule.comchemrxiv.org |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | - | EC50 = 0.69 µM | nih.gov |

Antiparasitic Activity (e.g., Antileishmanial)

Indazole derivatives have been investigated for their effectiveness against various parasites, with a particular focus on Leishmania species, the causative agents of leishmaniasis. taylorandfrancis.comnih.gov

Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.govtandfonline.com The inhibitory effects of these compounds were found to be species-dependent. nih.govvulcanchem.com Several derivatives displayed strong to moderate activity against L. infantum. nih.govvulcanchem.com Molecular docking studies suggest that these compounds may exert their effect by binding to the parasite's trypanothione (B104310) reductase enzyme. nih.govvulcanchem.com One of the synthesized compounds was identified as a promising inhibitor of Leishmania major growth. tandfonline.com The research indicates that indazole derivatives could be a valuable resource for discovering new antileishmanial drugs. taylorandfrancis.com

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives have been studied against several enzymes, revealing their potential to modulate various biological processes.

Lactoperoxidase (LPO) is an enzyme with antimicrobial properties that is part of the natural defense system in biological fluids like milk. ahievran.edu.trnih.gov A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO found that This compound was among the compounds that showed a strong inhibitory effect. ahievran.edu.trnih.gov The Ki values for the tested indazoles ranged from 4.10 to 252.78 μM. ahievran.edu.trnih.gov The study highlighted that the position of the chloro substitution on the indazole ring influenced the inhibitory activity. ahievran.edu.tr Since LPO is crucial for the immune system, its inhibition by indazole-containing compounds is an important consideration. ahievran.edu.tr

Human serum paraoxonase 1 (hPON1) is an antioxidant enzyme that plays a protective role against atherosclerosis and other diseases linked to oxidative stress. nih.govresearchgate.net An in vitro study on the inhibitory effects of various indazoles on purified human serum PON1 revealed that these compounds act as inhibitors. taylorandfrancis.comnih.gov The indazoles tested, which included halogenated derivatives, exhibited competitive inhibition with Ki values ranging from 26.0 ± 3.00 to 111 ± 31.0 μM. nih.govresearchgate.net Molecular docking studies supported these findings, showing how the indazole molecules could bind to the active site of hPON1. nih.gov

| Enzyme | Inhibitor | Inhibition Type | Ki Value | Key Finding | Reference |

| Lactoperoxidase (LPO) | This compound | - | 4.10 - 252.78 μM (for a range of indazoles) | Strong inhibitory effect observed. | ahievran.edu.trnih.gov |

| Human Serum Paraoxonase 1 (hPON1) | Indazole Derivatives | Competitive | 26.0 - 111 μM | Indazoles effectively inhibit this antioxidant enzyme. | nih.govresearchgate.net |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. researchgate.netresearchgate.net Inhibition of these enzymes can delay the breakdown of carbohydrates, which is a therapeutic strategy for managing postprandial hyperglycemia. tandfonline.comd-nb.info

A series of chloro-1H-indazole-based fused triazole-thiadiazole analogs were synthesized and evaluated for their anti-diabetic potential. researchgate.net Several of these compounds demonstrated superior inhibitory activity against both α-amylase and α-glucosidase when compared to the standard drug, acarbose (B1664774). researchgate.net Notably, a derivative featuring a para-fluoro substitution, analog-10, was the most potent inhibitor with IC50 values of 1.17 ± 1.32 µM for α-amylase and 1.73 ± 0.19 µM for α-glucosidase. researchgate.net The inhibitory IC50 values for acarbose were 3.74 ± 0.33 µM and 4.65 ± 1.98 µM, respectively. researchgate.net

Another study on 5-amino-nicotinic acid derivatives also highlighted the importance of halogen substitutions for inhibitory activity. d-nb.info Compounds with halogens like fluorine, chlorine, and bromine at the para position of the ring showed significant α-amylase and α-glucosidase inhibition. d-nb.info Specifically, compounds with a chlorine atom demonstrated potent inhibition, suggesting that the halogen atom may interact favorably with the active site of α-glucosidase. tandfonline.com

Table 1: Inhibitory Activity of this compound Derivatives against α-Amylase and α-Glucosidase

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Analog-10 (para-fluoro substituted) | α-Amylase | 1.17 ± 1.32 |

| Analog-10 (para-fluoro substituted) | α-Glucosidase | 1.73 ± 0.19 |

| Acarbose (Standard) | α-Amylase | 3.74 ± 0.33 |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Indazole-based thiadiazole derivatives containing thiazolidinone moieties have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net

These derivatives displayed a wide range of inhibitory potential, with IC50 values from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM for AChE and 0.89 ± 0.12 μM to 27.08 ± 0.19 μM for BuChE. researchgate.net The inhibitory activity was found to be significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov

Specifically, derivatives with trifluoro, para-fluoro, di-chloro, and nitro substituents showed significant suppression of BuChE. nih.gov Compound 9, which has a para-positioned trifluoro group, was the most potent in the series with an IC50 value of 0.89 ± 0.12 μM against BuChE, comparable to the standard drug Donepezil (IC50 = 1.35 ± 0.37 μM). nih.gov This same compound was also the most potent against AChE with an IC50 of 0.86 ± 0.30 μM, outperforming Donepezil (IC50 = 1.26 ± 0.18 μM). nih.gov

Table 2: Inhibitory Activity of Indazole-Based Thiadiazole Derivatives against AChE and BuChE

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 9 (para-trifluoro substituted) | AChE | 0.86 ± 0.30 |

| Donepezil (Standard) | AChE | 1.26 ± 0.18 |

| Compound 9 (para-trifluoro substituted) | BuChE | 0.89 ± 0.12 |

Antioxidant Activity

Indazole derivatives have been recognized for their antioxidant properties. smolecule.comresearchgate.net Studies have shown that these compounds can act as effective scavengers of free radicals. researchgate.netmdpi.com

A study evaluating a series of novel indazole derivatives found them to be good scavengers against DPPH (2,2-diphenyl-1-picryl hydrazine) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net The antioxidant activity of these compounds is influenced by the substituents on the indazole ring. For instance, bromo substitutions have been shown to impact antioxidant activity. longdom.org In one study, tetrahydroindazole (B12648868) derivatives with electron-withdrawing groups like chlorine and fluorine, and electron-donating groups like methoxy (B1213986) on the phenyl rings exhibited good antioxidant activity. mdpi.com

Other Pharmacological Activities

Indazole derivatives have demonstrated vasorelaxant and anti-aggregatory activities, which are believed to be mediated by the stimulation of nitric oxide (NO) release and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.comresearchgate.netacs.org These properties make them of interest for cardiovascular applications. nih.gov

Derivatives of 1H-indazole have been identified as potent antagonists of the serotonin (B10506) 5-HT3 receptor. taylorandfrancis.comjocpr.com Structure-activity relationship studies revealed that incorporating a 1H-indazole ring as the aromatic moiety in certain carboxamides led to a significant increase in 5-HT3 receptor antagonistic activity. nih.gov For example, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide was found to have potent activity, comparable to established 5-HT3 antagonists like ondansetron (B39145) and granisetron. nih.gov

The binding affinity of chloro-substituted indole (B1671886) and indazole analogues to the human cannabinoid receptor 1 (CB1) has been investigated. nih.govresearchgate.net The position of the chlorine atom on the indole or indazole core significantly affects the binding affinity. nih.gov

In a study of chloroindole analogues of a synthetic cannabinoid, chlorination at the 4- and 5-positions of the indole core resulted in lower CB1 binding affinity compared to substitutions at the 2-, 6-, and 7-positions. nih.gov Similarly, for indole-2-carboxamides, an electron-withdrawing group at the C5-position was found to be a key structural requirement for allosteric modulation of the CB1 receptor. acs.org For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified as a potent allosteric modulator with a low KB value of 89.1 nM. acs.org

Potential in Treatment of Osteoporosis, Inflammatory Diseases, and Neurodegenerative Disorders

Indazole derivatives, a significant class of heterocyclic compounds, have been the subject of extensive research in medicinal chemistry due to their wide array of biological activities. taylorandfrancis.comresearchgate.net Recent studies have highlighted the potential of these derivatives in the development of treatments for osteoporosis, inflammatory conditions, and neurodegenerative diseases. taylorandfrancis.comresearchgate.net

The versatility of the indazole scaffold allows for a high degree of structural modification, enabling the synthesis of compounds with specific therapeutic properties. researchgate.net Research has demonstrated that various substituted indazole derivatives exhibit activities relevant to these complex diseases. nih.gov For instance, certain indazole-based compounds are being investigated for their role in managing inflammatory disorders. researchgate.net One derivative, 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid, has been studied for its ability to block calcium-release activated calcium (CRAC) channels in mast cells, which significantly inhibited TNFα protein secretion, suggesting a potential therapeutic application in inflammatory diseases.

In the context of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, indazole derivatives have shown promise by targeting key pathological pathways. researchgate.netnih.gov They have been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO) and glycogen (B147801) synthase kinase 3 (GSK-3), which are implicated in the progression of these conditions. researchgate.netnih.gov Specifically, 7-nitroindazole, a related compound, has demonstrated neuroprotective effects in an animal model of neurodegeneration. vt.edu The development of indazole derivatives as kinase inhibitors is an active area of research, with some compounds showing inhibitory activity against kinases relevant to neurodegenerative diseases. google.com

Furthermore, the potential of indazole derivatives extends to the treatment of osteoporosis. researchgate.netgoogle.com Certain cannabinoid agonists with an indazole structure are believed to be useful in treating osteoporosis, among other conditions. google.com The ongoing research into these compounds underscores the therapeutic potential of the indazole core in developing new treatments for a range of challenging diseases. taylorandfrancis.comresearchgate.net

Liver Carbonyl Reductase Inhibition

Carbonyl reductases (CRs) are enzymes involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including many drugs. google.com Human liver carbonyl reductase, in particular, plays a significant role in the detoxification of quinones, which are known mutagens and carcinogens. google.com However, this enzyme is also responsible for the metabolic reduction of certain chemotherapeutic agents, such as the anthracycline doxorubicin, which can lead to reduced efficacy and increased cardiotoxicity. google.comnih.gov

Research has focused on identifying inhibitors of human carbonyl reductase to potentially enhance the therapeutic window of anticancer drugs. nih.gov A study involving a library of novel indazole-diones, which are structurally related to this compound, identified several compounds that act as inhibitors of human CR. nih.gov

Four of these indazole-dione derivatives demonstrated inhibitory activity against human CR, with IC50 values in the low micromolar range against the substrate menadione. nih.gov Further kinetic studies revealed that two of these inhibitors act noncompetitively with respect to both NADPH and menadione. nih.gov This suggests that these inhibitors can bind to multiple forms of the enzyme during its catalytic cycle. nih.gov

The identification of these indazole-dione derivatives as inhibitors of human liver carbonyl reductase provides new lead compounds for the development of agents that could be co-administered with anthracyclines. nih.gov By inhibiting the metabolic deactivation of these anticancer drugs, such compounds have the potential to improve their efficacy and reduce the risk of associated cardiotoxicity. nih.gov Flavonoids are another class of natural compounds that have been identified as potent inhibitors of CR. nih.govresearchgate.net

Interactive Table of Indazole-dione Inhibitors of Human Carbonyl Reductase

| Compound | IC50 vs. Menadione (μM) | IC50 vs. Daunorubicin (μM) | Inhibition Pattern vs. NADPH | Inhibition Pattern vs. Menadione |

| 11 | 3-5 | 11-25 | Noncompetitive | Noncompetitive |

| 12 | 3-5 | 11-25 | Noncompetitive | Noncompetitive |

| 22 | 3-5 | 11-25 | Not Determined | Not Determined |

| 23 | 3-5 | 11-25 | Not Determined | Not Determined |

Data sourced from a study on indazole-dione derivatives and their biological activities on human liver carbonyl reductase. nih.gov

Applications and Future Directions in Drug Discovery and Development